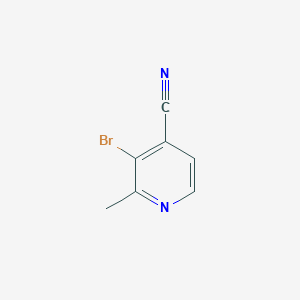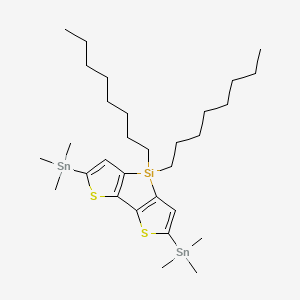
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family. It is characterized by its unique structure, which includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
The synthesis of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] typically involves the Stille coupling reaction. This reaction is carried out between a dibromo-dithienosilole and trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Aplicaciones Científicas De Investigación
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in biological imaging and as biosensors.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] involves its interaction with molecular targets through its silole and dithiophene moieties. These interactions can lead to changes in the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include charge transfer and energy transfer processes, which are crucial for its function in organic electronics .
Comparación Con Compuestos Similares
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] can be compared with other similar compounds, such as:
- 4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole
- 4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene
These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of trimethylstannyl and octyl groups in this compound] provides it with distinct advantages in terms of stability and performance in electronic applications .
Propiedades
Fórmula molecular |
C30H54S2SiSn2 |
|---|---|
Peso molecular |
744.4 g/mol |
Nombre IUPAC |
(7,7-dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24;;;;;;;;/h15-16H,3-14,19-20H2,1-2H3;6*1H3;; |
Clave InChI |
SUWOIAAVEUXBTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
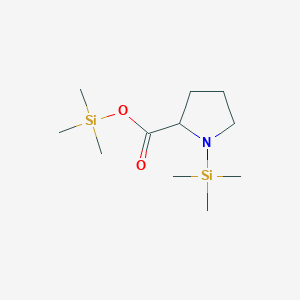
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)

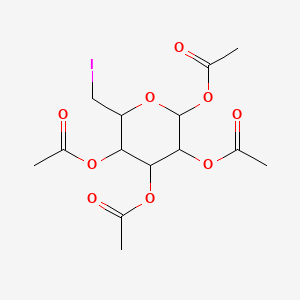
![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)
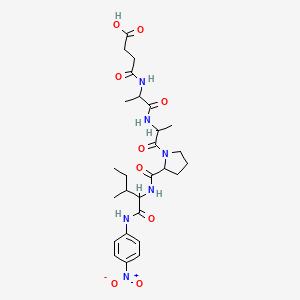
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)





